ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate
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Overview
Description
Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate is a chemical compound with the CAS Number: 144167-50-0 . It has a molecular weight of 269.1 . The IUPAC name for this compound is ethyl 5-bromo-1H-benzimidazole-2-carboxylate . It is a solid substance .
Molecular Structure Analysis
The InChI code for ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate is 1S/C10H9BrN2O2/c1-2-15-10(14)9-12-7-4-3-6(11)5-8(7)13-9/h3-5H,2H2,1H3,(H,12,13) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate is a solid substance . It has a molecular weight of 269.1 . The compound should be stored at a temperature of 4°C .Scientific Research Applications
Synthesis of Substituted Imidazoles
Recent Advances: The synthesis of substituted imidazoles, including the ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate, has seen significant advancements. These compounds are integral to functional molecules utilized in various everyday applications .
Application Details: The regiocontrolled synthesis allows for precise manipulation of the imidazole ring, leading to the creation of molecules with specific desired properties. This is particularly useful in the development of pharmaceuticals and agrochemicals where the imidazole ring is a common motif.
Therapeutic Potential
Broad Range of Activities: Imidazole derivatives exhibit a wide array of biological activities. They have been reported to possess antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic properties .
Drug Development: The versatility of imidazole compounds makes them valuable synthons for new drug development. Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate could serve as a precursor in synthesizing drugs with these therapeutic effects.
Antitumor Potential
Research Findings: Imidazole derivatives have been evaluated for their antitumor potential. Specific compounds have shown promising results in assays against cancer cell lines such as C6 (rat glioma) and HepG2 (human liver cancer) .
Implications for Cancer Treatment: The ability to target and inhibit cancer cell growth makes these compounds, including ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate, potential candidates for the development of novel anticancer therapies.
Corrosion Inhibition
Industrial Application: Benzimidazole derivatives are known to act as corrosion inhibitors. They can suppress both anodic and cathodic reactions through adsorption on metal surfaces, suggesting their use as mixed-type corrosion inhibitors .
Significance: Protecting industrial equipment from corrosion is crucial for maintaining structural integrity and operational efficiency. Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate could be synthesized into compounds that serve this purpose.
Development of Antimicrobial Agents
Combatting Resistance: With the rise of antimicrobial resistance (AMR), there is a pressing need for new drugs. Imidazole derivatives, due to their heterocyclic nature, have high chemotherapeutic values and can be effective against infectious diseases .
Potential Use: Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate could be used to develop new antimicrobial agents that overcome AMR challenges.
Synthon in Natural Product Synthesis
Natural Product Synthesis: Imidazole is a core structure in many natural products such as histidine, purine, histamine, and DNA-based structures. Its derivatives are crucial in the synthesis of these biologically important molecules .
Safety And Hazards
properties
IUPAC Name |
ethyl 6-bromo-1H-benzimidazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-12-7-4-3-6(11)5-8(7)13-9/h3-5H,2H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATPYWQBBAFDQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657857 |
Source
|
Record name | Ethyl 6-bromo-1H-benzimidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate | |
CAS RN |
144167-50-0 |
Source
|
Record name | Ethyl 6-bromo-1H-benzimidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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